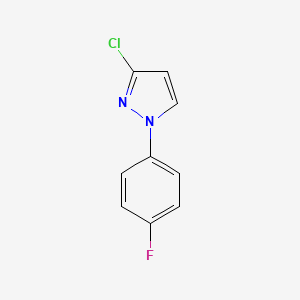![molecular formula C7H10O B14039003 (1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B14039003.png)
(1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Epoxynorbornane, also known as 2,3-epoxybicyclo[2.2.1]heptane, is a cyclic ether with a three-membered ring structure. It is a derivative of norbornene, a bicyclic hydrocarbon. The compound is characterized by its strained ring system, which imparts unique chemical reactivity and stability. The molecular formula of 2,3-epoxynorbornane is C7H10O, and it has a molecular weight of 110.15 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Epoxynorbornane is typically synthesized through the epoxidation of norbornene. One common method involves the use of meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction proceeds by adding an oxygen atom across the double bond of norbornene, resulting in the formation of the epoxide .
Another method involves the use of dimethyldioxirane (DMDO), which is generated in situ by the reaction of acetone with oxone (potassium peroxymonosulfate). This method also involves the oxidation of the double bond in norbornene to form 2,3-epoxynorbornane .
Industrial Production Methods: Industrial production of 2,3-epoxynorbornane follows similar synthetic routes but on a larger scale. The choice of oxidizing agent and reaction conditions may vary depending on the desired yield and purity of the product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Epoxynorbornane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygen-containing compounds.
Reduction: The epoxide ring can be reduced to form alcohols or other reduced products.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include mCPBA and DMDO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed:
Diols: Formed through the oxidation of the epoxide ring.
Alcohols: Formed through the reduction of the epoxide ring.
Substituted Products: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2,3-Epoxynorbornane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying the reactivity and stability of epoxides in biological systems.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of 2,3-epoxynorbornane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile. The transition state of the reaction is often spirocyclic in nature, with partial bonds forming and breaking during the reaction .
Comparación Con Compuestos Similares
2,3-Epoxynorbornane can be compared with other similar compounds, such as:
Norbornene: The parent compound from which 2,3-epoxynorbornane is derived.
Epoxides: Other cyclic ethers with three-membered ring structures, such as ethylene oxide and propylene oxide.
Substituted Norbornenes: Compounds with various substituents on the norbornene ring, which can influence the reactivity and stability of the epoxide.
Uniqueness: 2,3-Epoxynorbornane is unique due to its strained ring system and the resulting high reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Fórmula molecular |
C7H10O |
|---|---|
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
(1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2/t4-,5+,6-,7-/m0/s1 |
Clave InChI |
OHNNZOOGWXZCPZ-VZFHVOOUSA-N |
SMILES isomérico |
C1C[C@H]2C[C@@H]1[C@H]3[C@H]2O3 |
SMILES canónico |
C1CC2CC1C3C2O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


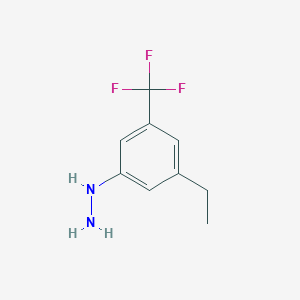
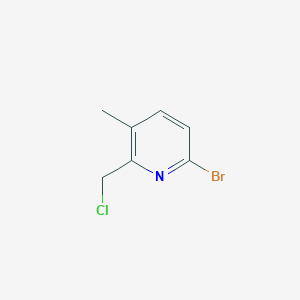

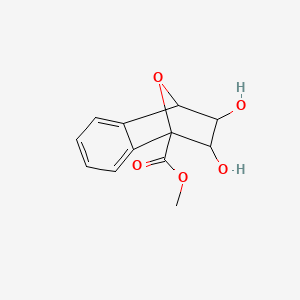
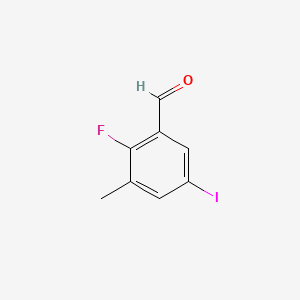
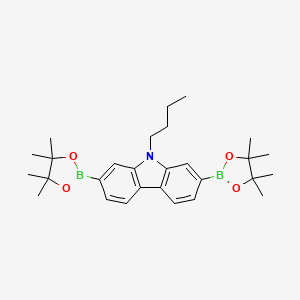
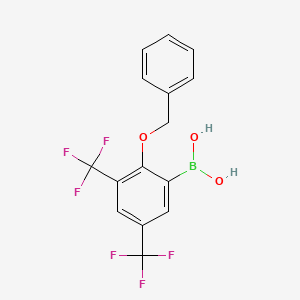
![2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B14038966.png)
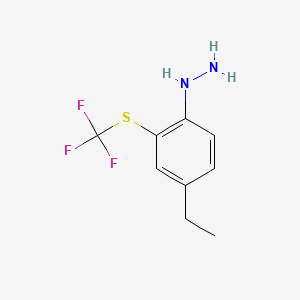
![Bicyclo[2.1.1]hexan-1-ol](/img/structure/B14038969.png)



